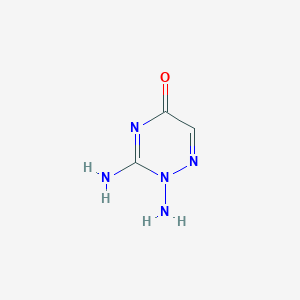
2,3-Diamino-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a suitable diamine with a nitrile or an isocyanate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with electrophiles or nucleophiles to substitute one or more hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or nitroso derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-Diamino-1,2,4-triazin-5(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,2,4-triazine: Similar structure but different substitution pattern.
1,3,5-Triazine: A simpler triazine compound with different properties.
Melamine: A triazine derivative with three amino groups.
Uniqueness
2,3-Diamino-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness might make it particularly suitable for certain applications, such as specific types of chemical synthesis or targeted biological activity.
Properties
CAS No. |
85276-95-5 |
|---|---|
Molecular Formula |
C3H5N5O |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
2,3-diamino-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H5N5O/c4-3-7-2(9)1-6-8(3)5/h1H,5H2,(H2,4,7,9) |
InChI Key |
GSBFLCZOCKGRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=NC1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















